molecular formula C12H10N4O2 B043694 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline CAS No. 132461-40-6

3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline

Cat. No.: B043694
CAS No.: 132461-40-6
M. Wt: 242.23 g/mol
InChI Key: XJRHRJQXADPVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (CAS 132461-40-6) is the direct-acting nitro derivative of the potent food pyrolysis product and mutagen 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ). This compound serves as a critical reference standard in genetic toxicology and carcinogenesis research, particularly for studying the mutational profiles of heterocyclic amines. In research applications, this nitro derivative has been shown to act as a direct-acting mutagen in model systems such as the lacI gene in E. coli . It induces a broad spectrum of mutational alterations, with G:C → T:A transversions dominating the mutational spectrum at higher doses. The compound's activity is associated with the SOS system, and its study also facilitates the investigation of complex mutations, providing valuable insights into DNA damage and repair mechanisms. Key Research Applications: • Mutagenicity and Carcinogenicity Studies • Genetic Toxicology Screening • Investigation of Food-borne Mutagens • DNA Adduct Formation and Repair Research Chemical Information: • CAS Number: 132461-40-6 • Molecular Formula: C12H10N4O2 • Molecular Weight: 242.23 g/mol This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dimethyl-2-nitroimidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-7-6-9-8(4-3-5-13-9)10-11(7)15(2)12(14-10)16(17)18/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRHRJQXADPVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157594
Record name 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132461-40-6
Record name 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132461406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials :

    • 3,4-Dimethylquinoline

    • Nitroimidazole (or its derivatives, such as 4-nitroimidazole)

  • Catalyst :

    • Strong acids, such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), are used to facilitate electrophilic aromatic substitution and cyclization.

  • Procedure :

    • The reactants are combined in a 1:1 molar ratio in the presence of the acid catalyst.

    • The mixture is heated under reflux (typically at 100–120°C) for 6–12 hours.

    • The crude product is cooled, neutralized with a weak base (e.g., sodium bicarbonate), and extracted using dichloromethane or ethyl acetate.

    • Purification is achieved via recrystallization from ethanol or methanol, yielding the target compound as a crystalline solid.

Key Considerations

  • Acid Selection : Polyphosphoric acid (PPA) is preferred for its ability to act as both a solvent and catalyst, minimizing side reactions.

  • Nitrogen Atmosphere : Reactions are often conducted under inert conditions to prevent oxidation of intermediates.

  • Yield Limitations : Industrial-scale processes report yields of 40–60%, attributed to competing polymerization reactions.

Oxidation of 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline

An alternative route involves the oxidation of the corresponding amine derivative, 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), to introduce the nitro group. This method is particularly useful for laboratories with access to pre-synthesized imidazoquinoline amines.

Reaction Mechanism and Conditions

  • Starting Material :

    • 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ)

  • Oxidizing Agents :

    • Sunlight-induced oxidation in acetone.

    • Chemical oxidants, such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

  • Procedure :

    • Photochemical Oxidation :

      • MeIQ is dissolved in acetone (10–20 mg/mL).

      • The solution is exposed to sunlight for 1–2 hours, during which the amino group (-NH₂) is oxidized to a nitro group (-NO₂).

      • The solvent is evaporated under reduced pressure, and the residue is purified via column chromatography (silica gel, hexane/ethyl acetate).

    • Chemical Oxidation :

      • MeIQ is treated with 30% H₂O₂ in acetic acid at 50°C for 4–6 hours.

      • The reaction is quenched with ice water, and the product is filtered and washed with cold methanol.

Key Considerations

  • Efficiency : Photochemical oxidation achieves 70–80% conversion but requires careful control of light intensity.

  • Byproducts : Over-oxidation can lead to N-oxide derivatives, necessitating precise reaction monitoring.

  • Scalability : Chemical oxidation is more suitable for large-scale synthesis due to shorter reaction times.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of the two primary preparation routes:

Method Starting Materials Conditions Yield Purification Key Challenges
Cyclization3,4-Dimethylquinoline, nitroimidazoleAcidic reflux, 6–12 hours40–60%RecrystallizationCompeting polymerization
Oxidation of MeIQ2-Amino-3,4-dimethylimidazo[4,5-f]quinolineSunlight/H₂O₂, 1–6 hours70–80%Column chromatographyOver-oxidation, light dependence

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen peroxide, acetic acid.

    Substitution: Halogenating agents, Lewis acids.

Major Products Formed

    Reduction: 3,4-Dimethyl-2-amino-3H-imidazo[4,5-f]quinoline.

    Oxidation: this compound N-oxide.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions:

  • Oxidation: The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
  • Reduction: The compound can be oxidized to form N-oxides using agents like hydrogen peroxide .

Biology

Research has indicated that this compound may exhibit mutagenic properties and interact with DNA. Studies have shown that similar compounds can induce mutagenic effects in vitro and in vivo. For instance, related compounds have been linked to tumor formation in animal models, highlighting the need for further investigation into the safety and biological implications of this compound .

Medicine

In medical research, this compound is being explored for its anticancer properties . Preliminary studies suggest it may modulate immune responses and inhibit tumor growth. For example:

  • A study investigating the effects of imidazoquinolines on cancer cell lines demonstrated significant cytotoxicity associated with specific structural modifications similar to those found in this compound .

Industry

The compound is utilized in developing novel materials with specific electronic properties. Its unique electronic characteristics make it suitable for applications in organic electronics and photonics.

Case Studies

  • Anticancer Activity:
    A study published in a peer-reviewed journal examined the cytotoxic effects of various imidazoquinolines on breast cancer cell lines. The results indicated that this compound exhibited promising activity compared to other derivatives.
  • Mutagenicity Testing:
    Another investigation focused on assessing the mutagenic potential of this compound using bacterial assays (Ames test). The findings suggested that it could induce mutations at certain concentrations, warranting further toxicological evaluations .

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline involves its interaction with cellular components, particularly DNA. The compound can intercalate into DNA strands, causing mutations and disrupting normal cellular processes. This property is exploited in cancer research, where the compound is used to induce mutations in cancer cells, leading to their death. Additionally, the nitro group can undergo reduction to form reactive intermediates that further interact with cellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Classification

HAAs in the imidazoquinoline family share a common tricyclic backbone but differ in substituent positions and functional groups. Key analogs include:

Compound Name Substituents (Positions) Functional Group (Position) PubChem CID IARC Classification
3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline Methyl (3,4) Nitro (2) N/A Not evaluated
IQ (2-amino-3-methylimidazo[4,5-f]quinoline) Methyl (3) Amino (2) 53462 Group 2A (Probable carcinogen)
MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline) Methyl (3,4) Amino (2) 62274 Group 2B (Possible carcinogen)
MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) Methyl (3,8) Amino (2) 5351693 Group 2B
PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) Methyl (1), Phenyl (6) Amino (2) 1055 Group 2B

Key Structural Differences :

  • Nitro vs. Amino Groups: The nitro group in this compound distinguishes it from IQ and MeIQ, which have amino groups at position 2.
  • Methyl Substitution: Both this compound and MeIQ have methyl groups at positions 3 and 4, while IQ has a single methyl group at position 3. Methyl substituents increase hydrophobicity, influencing tissue distribution and retention .
Mutagenic and Carcinogenic Potency

Mutagenicity in Salmonella typhimurium Assays :

  • This compound: Direct mutagenicity is hypothesized due to the nitro group, which can form reactive nitrogen species (e.g., nitrenium ions) that bind DNA. This contrasts with amino-substituted HAAs like IQ and MeIQ, which require metabolic activation via cytochrome P450 enzymes .
  • IQ and MeIQ : Exhibit potent mutagenicity in TA98 and TA100 strains (e.g., IQ: ~30,000 revertants/μg; MeIQ: ~16,000 revertants/μg) . Their mutagenicity is reduced by inhibitors of N-hydroxylase, confirming dependence on metabolic activation .
  • MeIQx and PhIP : Lower mutagenic potency compared to IQ and MeIQ (MeIQx: ~4,000 revertants/μg; PhIP: ~300 revertants/μg) .

Carcinogenicity:

  • The International Agency for Research on Cancer (IARC) classifies IQ as Group 2A (probable human carcinogen) based on sufficient evidence in rodents, while MeIQ and MeIQx are Group 2B (possible human carcinogens) .
Metabolic Pathways and Detoxification
  • Amino-Substituted HAAs (IQ, MeIQ): Require metabolic activation via N-hydroxylation (CYP1A2) followed by O-acetylation or sulfation to form DNA-reactive intermediates . Detoxification occurs via glucuronidation or glutathione conjugation .
  • Nitro-Substituted HAAs (this compound): Likely undergo nitroreduction (e.g., via NADPH-dependent reductases) to form hydroxylamine intermediates, which can generate nitrenium ions that bind DNA . Direct interaction with cellular macromolecules without prior activation may increase toxicity in tissues with low metabolic capacity .
Tissue Distribution and Retention
  • IQ and MeIQ : Accumulate in metabolic organs (liver, kidney) and melanin-rich tissues (e.g., eyes, skin) due to their lipophilicity and affinity for melanin .

Biological Activity

Overview

3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (DMNQ) is a heterocyclic organic compound belonging to the imidazoquinoline family. Its unique fused ring structure, which includes both imidazole and quinoline moieties, has attracted attention for its potential biological activities, particularly in the context of mutagenicity and carcinogenicity.

  • Molecular Formula : C₁₂H₁₂N₄O₂
  • Molecular Weight : 212.25 g/mol
  • CAS Number : 132461-40-6
  • Physical Appearance : Pale orange crystalline solid or light yellow powder.

Target and Mode of Action

DMNQ has been implicated in mutagenic processes, similar to other compounds in its class. The nitro group present in DMNQ can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to DNA damage. Studies indicate that compounds like DMNQ can induce mutations and promote tumor formation in various animal models .

Biochemical Pathways

Research has shown that DMNQ can activate several biochemical pathways associated with carcinogenesis. For instance, it has been linked to the induction of tumors in the forestomach and liver of experimental animals. The mutagenic effects are often characterized by specific types of mutations, such as G to T transversions and G to A transitions in critical oncogenes .

Mutagenicity and Carcinogenicity Studies

A series of studies have evaluated the mutagenic and carcinogenic potential of DMNQ:

  • Animal Studies :
    • In a study involving CDF1 mice, DMNQ was administered at varying doses (0, 100, or 400 mg/kg diet) for 91 weeks. The results demonstrated a significant increase in forestomach tumors among treated groups compared to controls. Specifically, high-dose males showed a tumor incidence of 35/38 versus 0/29 in controls .
    • Female mice also exhibited a notable increase in hepatocellular tumors at high doses (27/38) compared to controls (0/40) .
  • Genotoxicity Assays :
    • Various assays have confirmed the genotoxic effects of DMNQ across different biological systems, indicating its ability to induce mutations in bacterial and mammalian cells .

Comparative Analysis with Related Compounds

To understand the biological activity of DMNQ better, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)ImidazoquinolineStrongly mutagenic; linked to human carcinogenicity
2-Amino-3,4-dimethylimidazo[4,5-f]quinolineImidazoquinolineSimilar mutagenic properties; found in cooked meats
3,4-Dimethyl-2-amino-3H-imidazo[4,5-f]quinolineReduced form of DMNQExhibits different biological activities compared to DMNQ

The distinct substitution patterns among these compounds result in variations in their chemical reactivity and biological effects.

Case Studies

Several case studies have highlighted the biological implications of exposure to DMNQ:

  • Dietary Exposure :
    • Research indicates that DMNQ is present in cooked meats and fish. Epidemiological studies suggest a correlation between dietary intake of these compounds and increased cancer risk in humans .
  • Laboratory Findings :
    • In vitro studies have demonstrated that DMNQ can induce cell cycle arrest and apoptosis in various human cancer cell lines, suggesting potential therapeutic applications despite its carcinogenic properties .

Q & A

Basic: What synthetic strategies are effective for synthesizing 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline?

Methodological Answer:
A common approach involves starting with 6-nitroquinoline-5-amine derivatives, followed by cyclization and functionalization. For example:

  • Reduction and Cyclization : Use SnCl₂·2H₂O in HCl to reduce nitro groups and form diamine intermediates, which undergo cyclization with aldehydes or ketones to form the imidazo-quinoline core .
  • Nitration Optimization : Introduce nitro groups early in the synthesis to avoid side reactions. Solvent selection (e.g., acetic acid or DMF) and temperature control (80–120°C) are critical for yield optimization .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Confirm intermediates via TLC and NMR .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.8 ppm). Compare with reference data for imidazo[4,5-f]quinoline derivatives .
    • IR Spectroscopy : Detect C=N stretching (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and confirm nitro group orientation in the solid state .

Advanced: How does the nitro group influence mutagenic potential compared to amino-substituted analogs (e.g., MeIQ)?

Methodological Answer:

  • Mechanistic Differences : The nitro group may act as a direct-acting electrophile, forming DNA adducts without requiring metabolic activation (unlike amino derivatives like MeIQ, which depend on cytochrome P450-mediated N-hydroxylation) .
  • Experimental Assays :
    • Ames Test : Use Salmonella strains TA98 and TA100 with/without S9 metabolic activation to compare mutagenicity .
    • 32P-Postlabeling : Quantify DNA adduct formation in vitro (e.g., liver microsomal incubations) .
  • Computational Modeling : Density Functional Theory (DFT) calculates nitro group reactivity (e.g., electron affinity, LUMO energy) to predict adduct stability .

Advanced: How can researchers resolve contradictions in reported carcinogenicity data for nitro-heterocyclic compounds?

Methodological Answer:

  • Meta-Analysis : Systematically review studies (e.g., IARC monographs) to identify variables such as:
    • Dose-Response : Compare threshold effects across species (rodent vs. human cell lines) .
    • Metabolic Variability : Account for differences in S9 fraction sources (e.g., rat vs. human liver) .
  • Controlled Replication : Standardize protocols (e.g., OECD Guidelines) for in vivo carcinogenicity assays, including exposure duration and endpoint measurements (tumor incidence vs. preneoplastic lesions) .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to DNA (e.g., dG-C8 adducts) or enzymes (e.g., NADPH:quinone oxidoreductase). Validate with crystallographic data from related imidazo-quinoline complexes .
  • MD Simulations : Run GROMACS simulations (100 ns) to assess stability of DNA-compound interactions in solvated systems. Analyze hydrogen bonding and π-stacking .
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and nitro group charge density to predict toxicity .

Basic: What analytical techniques quantify this compound in complex matrices (e.g., environmental samples)?

Methodological Answer:

  • HPLC-UV/Vis : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with detection at λ = 260–280 nm, optimized for nitroaromatic absorbance .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 283 → 238 for quantification) with deuterated internal standards (e.g., ²H₃-methyl analogs) to enhance precision .
  • Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges removes interferents from biological or environmental matrices .

Advanced: How can researchers design experiments to study metabolic pathways of this compound?

Methodological Answer:

  • In Vitro Systems :
    • Liver Microsomes : Incubate with NADPH and human/rat microsomes. Analyze metabolites via UPLC-QTOF-MS .
    • Recombinant Enzymes : Test CYP1A2, CYP2E1, and NQO1 involvement using isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A2) .
  • Isotope Labeling : Synthesize ¹⁵N- or ¹³C-labeled analogs to track nitro-reduction pathways (e.g., nitroso and hydroxylamine intermediates) .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Optimize continuous-flow reactors for nitration and cyclization steps to improve safety and reproducibility .
  • Green Chemistry : Replace SnCl₂ with catalytic hydrogenation (Pd/C, H₂) for diamine intermediate synthesis, reducing heavy metal waste .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and impurity formation in real time .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent nitro group photodegradation. Confirm stability via periodic HPLC analysis .
  • Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the imidazole ring .
  • Oxygen Exposure : Purge vials with argon to prevent oxidation of methyl groups, which can form quinoline N-oxides .

Advanced: How do structural modifications (e.g., methyl vs. nitro groups) affect DNA binding kinetics?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize DNA on a sensor chip and measure binding affinity (KD) in real time. Compare nitro vs. amino analogs .
  • Fluorescence Quenching : Titrate compound into ethidium bromide-bound DNA and monitor fluorescence decrease. Calculate Stern-Volmer constants .
  • Thermodynamic Analysis : Use isothermal titration calorimetry (ITC) to determine ΔH and ΔS of binding, revealing hydrophobic (methyl) vs. electrostatic (nitro) interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.